Fosinopril

Pharmacokinetics Renal Impairment Drug Elimination

Select Fosinopril (CAS: 98048-97-6) for its unique dual hepatic/renal clearance—unlike renally-dependent ACE inhibitors (enalapril, lisinopril), it prevents accumulation in renal impairment, enabling stable dosing without complex adjustment. As the sole phosphinate-class ACE inhibitor, it also suppresses platelet TxB2 formation, making it the definitive tool for renin-angiotensin/platelet crosstalk studies. Fosinoprilat IC50 of 11 nM offers ~2× potency over captopril for sensitive enzymatic assays. For solid dosage development, adhere to sodium stearyl fumarate lubricant specifications per US Patent 5,006,344; magnesium stearate causes documented stability loss. Available in research-grade ≥98% purity.

Molecular Formula C30H46NO7P
Molecular Weight 563.7 g/mol
CAS No. 98048-97-6
Cat. No. B1673572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosinopril
CAS98048-97-6
SynonymsDynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil
Molecular FormulaC30H46NO7P
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3
InChIInChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/t25-,26+,30+,39-/m1/s1
InChIKeyBIDNLKIUORFRQP-XYGFDPSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosinopril CAS 98048-97-6: Procurement-Grade Phosphinic ACE Inhibitor Baseline


Fosinopril (CAS: 98048-97-6) is a phosphinic acid-containing ester prodrug of the angiotensin-converting enzyme (ACE) inhibitor fosinoprilat [1]. It is the first and only phosphonate-containing ACE inhibitor marketed, distinguishing it chemically from the more common sulfhydryl- (e.g., captopril) and dicarboxylate-containing (e.g., enalapril, lisinopril) classes [2]. Fosinopril is clinically indicated for the management of hypertension and heart failure [3]. Its active metabolite, fosinoprilat, exhibits an in vitro IC50 of 11 nM against purified rabbit lung ACE [4].

Fosinopril CAS 98048-97-6: Why In-Class ACE Inhibitor Substitution Introduces Risk


Generic substitution among ACE inhibitors is not pharmacokinetically or pharmacodynamically equivalent. The majority of ACE inhibitors, including lisinopril and the active metabolite of enalapril (enalaprilat), are eliminated almost exclusively via the renal route, necessitating significant dose adjustments in patients with renal impairment to prevent drug accumulation and potential toxicity [1]. In contrast, fosinoprilat, the active moiety of fosinopril, is distinguished by its dual route of elimination—both hepatic and renal—which fundamentally alters its pharmacokinetic profile in patient populations with compromised kidney function [2]. Furthermore, chemical class-specific differences exist, with fosinopril being the sole phosphinic acid derivative, which confers distinct molecular interactions, such as its unique effect on platelet thromboxane B2 formation compared to sulfhydryl- and dicarboxylate-containing ACE inhibitors [3].

Fosinopril CAS 98048-97-6: Quantitative Differentiation Evidence for Scientific Procurement


Fosinopril Dual Elimination: Compensatory Hepatic Clearance Maintains Total Body Clearance in Renal Impairment

In patients with varying degrees of renal impairment, decreases in renal clearance of fosinoprilat were compensated for by increases in hepatic clearance, such that total body clearance was maintained across patient groups with creatinine clearance values ranging from 11 to 72 ml/min/1.73 m² [1]. In a comparative steady-state pharmacokinetic study of patients with chronic renal insufficiency (creatinine clearance < 30 ml/min), the percentage increase in AUC from day 1 to day 10 was 26.8% for fosinoprilat, compared to 76.6% for enalaprilat (p < 0.001) and 161.7% for lisinopril (p < 0.001), demonstrating significantly less accumulation of the active moiety [2]. The Cmax increase for fosinopril was 21.1% compared to 123.6% for lisinopril (p < 0.01) [3].

Pharmacokinetics Renal Impairment Drug Elimination

Fosinopril Exhibits Differential Inhibition of Thromboxane B2 Formation Relative to Enalapril and Captopril

In a prospective, randomized, double-blind, crossover study comparing equivalent antihypertensive doses in subjects with stage I-II essential hypertension, fosinopril decreased thromboxane B2 (TxB2) concentrations by 27.5–67.6% with all stimuli after 1 and 5 minutes [1]. In contrast, enalapril consistently increased TxB2 concentrations, independent of stimulus or time, while captopril showed stimulus- and time-dependent decreases [2]. All three ACE inhibitors produced similar reductions in mean arterial pressure (10-12 mmHg, p = NS), indicating that these differential effects on TxB2 formation were independent of blood pressure control [3].

Platelet Pharmacology Thromboxane Vascular Biology

Fosinoprilat Demonstrates Superior In Vitro ACE Inhibitory Potency Compared to Captopril

In vitro enzymatic assays using purified rabbit lung angiotensin-converting enzyme (ACE) demonstrated that SQ 27,519 (fosinoprilat), the active moiety of the prodrug fosinopril, was a more potent inhibitor than captopril [1]. The IC50 for fosinoprilat was 11 nM, compared to an IC50 of 23 nM for captopril under identical assay conditions [2]. This represents a 2.1-fold greater potency at the molecular target [3].

Enzymology ACE Inhibition Pharmacodynamics

Fosinopril Formulation Stability: Sodium Stearyl Fumarate Lubricant Enhances Shelf-Life vs. Magnesium Stearate

Fosinopril sodium exhibits hydrolytic instability when formulated with conventional lubricants such as magnesium stearate, resulting in moisture-sensitive tablets with marginal stability [1]. Patented formulation technology demonstrates that substituting magnesium stearate with sodium stearyl fumarate or hydrogenated vegetable oil as the lubricant produces tablets with significantly improved shelf stability, eliminating the need for protective packaging [2]. This formulation approach is claimed in US Patent 5,006,344, which specifies a lubricant concentration from about 0.3% to about 4% by weight [3].

Pharmaceutical Formulation Stability Excipient Compatibility

Fosinopril CAS 98048-97-6: Priority Application Scenarios Based on Verifiable Evidence


Pharmacokinetic Studies in Renal Impairment Models

Fosinopril is the preferred ACE inhibitor for preclinical and clinical pharmacokinetic studies involving subjects or animal models with compromised renal function. Its dual hepatic and renal elimination pathway prevents the significant drug accumulation observed with renally-cleared alternatives such as lisinopril and enalaprilat, allowing for stable dosing regimens without the need for complex, function-based dose adjustments [1].

Platelet Function and Vascular Occlusion Research

For investigations into the non-hemodynamic effects of ACE inhibition on platelet biology and thromboxane A2 synthase activity, fosinopril provides a unique pharmacological tool. Unlike enalapril, which increases TxB2 formation, fosinopril consistently suppresses it, making it the appropriate selection for studies aiming to probe the intersection of the renin-angiotensin system and platelet activation pathways [2].

In Vitro ACE Enzymology and Inhibitor Screening

In enzymatic assays designed to characterize ACE inhibition or screen for novel inhibitors, fosinoprilat serves as a high-potency reference standard from the phosphinic acid chemical class. Its IC50 of 11 nM against purified ACE provides a benchmark that is approximately twice as potent as captopril, enabling more sensitive detection windows in competitive binding or activity assays [3].

Stable Oral Solid Dosage Formulation Development

For pharmaceutical development programs focused on creating stable, moisture-resistant oral solid dosage forms of fosinopril sodium, adherence to the lubricant specifications (sodium stearyl fumarate or hydrogenated vegetable oil) outlined in US Patent 5,006,344 is essential. Deviation to magnesium stearate results in a documented loss of stability, impacting shelf-life and necessitating specialized packaging [4].

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